3-Chloro-4,5-dimethoxyphenylboronic acid
Overview
Description
3-Chloro-4,5-dimethoxyphenylboronic acid is a useful research compound. Its molecular formula is C8H10BClO4 and its molecular weight is 216.43 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The compound interacts with its targets through a process known as transmetalation . This is a key step in Suzuki coupling reactions, where the boron atom in the boronic acid forms a new bond with a metal atom . This results in the formation of a new organometallic species, which can then undergo further reactions .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds . The downstream effects include the synthesis of various organic molecules .
Result of Action
The result of the action of 3-Chloro-4,5-dimethoxyphenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic molecules, depending on the reactants used .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura reaction can be affected by the presence of water, the pH of the solution, and the temperature . Additionally, the stability of the compound can be affected by exposure to air and light .
Properties
IUPAC Name |
(3-chloro-4,5-dimethoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO4/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4,11-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEZHQZTXJATTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)OC)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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